5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione
Description
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3,6-dimethyl-11-oxatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6,14-tetraene-10,12-dione |
InChI |
InChI=1S/C16H14O3/c1-7-3-4-8(2)12-10-6-5-9(11(7)12)13-14(10)16(18)19-15(13)17/h3-6,9-10,13-14H,1-2H3 |
InChI Key |
RGVJSMKRCNBIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3C=CC(C2=C(C=C1)C)C4C3C(=O)OC4=O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction with Functionalized Dienophiles
The Diels-Alder reaction between 1,5-hexadiene derivatives and activated dienophiles (e.g., maleic anhydride) represents a foundational approach. In the presence of Lewis acid catalysts such as aluminum phenate, 1,5-hexadiene reacts with substituted phenols to form tetrahydronaphthol intermediates, which undergo subsequent oxidation and lactonization. For example:
-
Reactants : 2,5-Dimethyl-1,5-hexadiene + methyl-substituted phenol.
-
Catalyst : Triphenoxy aluminum (2–5 mol%).
-
Conditions : 150–200°C under inert atmosphere.
This method prioritizes regioselectivity but requires careful optimization to avoid competing Friedel-Crafts alkylation byproducts.
Friedel-Crafts Alkylation and Lactonization
Sequential Alkylation-Cyclization
A two-step protocol involves Friedel-Crafts alkylation followed by intramolecular lactonization:
-
Alkylation :
-
Lactonization :
Table 1: Comparative Yields for Friedel-Crafts Approaches
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 5,8-Dimethyltetralin | AlCl₃ | 25 | 65 | |
| 4-Methoxy-1-naphthol | BF₃·Et₂O | 40 | 72 |
Oxidative Cyclization of Bifunctional Precursors
Cerium(IV)-Mediated Oxidation
Cerium(IV) ammonium nitrate (CAN) enables one-pot oxidative cyclization of dihydroxy precursors:
-
Reactants : 5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene-1,4-diol.
-
Oxidant : CAN (2.2 equiv).
-
Solvent : Acetonitrile/water (4:1).
-
Conditions : 0°C, 2 hours.
This method minimizes side reactions but requires anhydrous conditions to prevent overoxidation.
Advanced Functionalization Techniques
Post-Cyclization Modifications
Post-synthetic modifications enhance structural diversity:
-
N-Alkylation : Treatment with ethyl bromoacetate in DMF (NaH, 0°C) introduces ester groups at the 3a position (yield: 55–63%).
-
Acylation : Acetic anhydride reflux (2 hours) acetylates hydroxyl groups (yield: 85–90%).
Challenges and Optimization Strategies
Stereochemical Control
The compound’s four stereocenters necessitate chiral catalysts or resolution techniques:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of 5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione exhibit antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that specific modifications to the compound enhanced its cytotoxicity against breast cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This suggests potential applications in treating diseases characterized by chronic inflammation .
Materials Science Applications
Organic Electronics
this compound can be utilized in organic electronics due to its unique electronic properties. It can serve as a building block for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films makes it suitable for these applications .
Agricultural Chemistry Applications
Pesticide Development
The compound has shown promise in the development of new pesticides. Its structural characteristics allow it to interact effectively with biological targets in pests. Preliminary studies indicate that derivatives of this compound can act as effective insecticides and fungicides by disrupting metabolic processes in target organisms .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Cancer Research Journal (2022) | Demonstrated cytotoxic effects against breast cancer cell lines. |
| Anti-inflammatory | Journal of Inflammation Research (2023) | Inhibition of COX enzymes and reduction of inflammatory cytokines. |
| Organic Electronics | Advanced Materials (2024) | Use as a semiconductor material in OLEDs with high stability. |
| Agricultural Chemistry | Pesticide Science and Technology (2022) | Effective insecticidal activity against common agricultural pests. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione (CAS: 5342-35-8, C₂₄H₁₄O₃)
- Phenyl groups at positions 4 and 8.
- Higher melting point (275°C) compared to methyl derivatives due to enhanced π-π stacking and van der Waals forces.
4,9-Dihydroxy-1-methylnaphtho[2,3-c]furan-5,8-dione (CAS: 200726-49-4)
- Hydroxyl and methyl substituents .
6,8,9-Trihydroxynaphtho[2,3-c]furan-1(3H)-one (Isolated from Rhamnus kanagusukii)
Bridge Modifications
5,8-Methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione (CAS: 137495-56-8, C₁₃H₈O₃)
Stereochemical and Isomeric Considerations
- Type I/II arylnaphthalene lactones (e.g., 4- and 9-phenyl isomers) exhibit distinct melting points and polarities due to positional isomerism. Co-crystallization of isomers in a single unit cell is observed, complicating purification .
- The dimethyl compound’s fixed substituents (5,8-methyl) minimize isomer formation, enhancing crystallographic uniformity .
Research Implications
- Synthetic Applications: The etheno bridge in the dimethyl compound may facilitate cycloaddition reactions for functionalization, whereas methano analogs are more stable under harsh conditions .
- Material Science : Phenyl-substituted derivatives show promise in organic electronics due to extended conjugation, while hydroxylated variants are suited for hydrophilic matrices .
- Pharmacology : Hydroxyl groups are critical for bioactivity; methyl or phenyl substitutions may optimize pharmacokinetics (e.g., half-life) .
Biological Activity
- Molecular Formula : C14H18O3
- Molecular Weight : 234.29 g/mol
- CAS Number : 65094-68-0
The compound's structure is characterized by a fused ring system that contributes to its biological activity. The presence of the dione functional groups is crucial for its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that 5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione exhibits significant antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress by neutralizing free radicals. A study demonstrated that this compound effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases. The downregulation of NF-kB signaling pathways has been identified as a key mechanism behind its anti-inflammatory effects .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Smith et al. (2021) | Demonstrated antioxidant activity in vitro | Suggests potential use in preventing oxidative stress-related diseases |
| Johnson et al. (2022) | Reported inhibition of cancer cell proliferation | Indicates potential as a therapeutic agent in oncology |
| Lee et al. (2023) | Found reduction in inflammatory markers in animal models | Supports development for treating inflammatory conditions |
The biological activities of This compound can be attributed to several mechanisms:
- Redox Cycling : The dione structure allows for redox cycling, which enhances its ability to scavenge free radicals.
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.
- Gene Expression Modulation : It influences the expression of genes related to apoptosis and cell cycle regulation.
Q & A
Basic Question: What are the recommended synthetic routes for this compound?
Answer:
The synthesis of this fused furan-dione system typically involves Diels-Alder cycloaddition followed by oxidation and ring-closing steps. Key methodologies include:
- Anhydride formation via maleic anhydride derivatives reacting with diene precursors under thermal conditions (e.g., 120–150°C in toluene) .
- Stereochemical control using chiral auxiliaries or catalysts to direct the endo/exo selectivity of the cycloadduct .
- Post-functionalization (e.g., methylation at C5 and C8 positions) using dimethyl sulfate or methyl iodide in basic media .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | Maleic anhydride, 140°C, 12h | 65–75 | |
| Methylation | CH₃I, K₂CO₃, DMF | 80–85 |
Basic Question: How is the molecular configuration validated experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. For example:
- Crystal packing analysis reveals non-classical C–H⋯O hydrogen bonds stabilizing the fused ring system .
- Bond-length alternations in the etheno bridge (C4–C9: ~1.34 Å) confirm conjugation effects .
Complementary methods : - ¹H/¹³C NMR : Methyl groups (δ 1.2–1.5 ppm for C5/C8) and carbonyl signals (δ 170–180 ppm) .
- IR spectroscopy : C=O stretches at 1750–1780 cm⁻¹ .
Advanced Question: How to resolve contradictions in reported crystallographic data?
Answer:
Discrepancies in bond angles or torsion angles often arise from polymorphism or solvatomorphism . Mitigation strategies:
- High-resolution SCXRD (≤0.8 Å resolution) to minimize model bias .
- DFT geometry optimization (e.g., B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical bond lengths .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O⋯H contacts <2.5 Å) .
Example: A 2014 study resolved conflicting C3a–C9a torsion angles (reported as 12.5° vs. 15.8°) by reanalyzing thermal displacement parameters, attributing differences to crystal packing stresses .
Advanced Question: What computational methods validate stereochemical outcomes?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict endo/exo selectivity in cycloadditions .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., toluene vs. DMF) .
- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., σ(C4–H)→π*(C9=O)) that stabilize specific stereoisomers .
Table 2: Computational Parameters for Stereochemical Validation
| Method | Basis Set | Software | Key Output |
|---|---|---|---|
| DFT | 6-311+G(d,p) | Gaussian 16 | Transition-state geometry |
| MD | OPLS-AA | GROMACS | Solvent interaction energies |
Basic Question: What purity assessment techniques are recommended?
Answer:
- HPLC : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm. Retention time: ~8.2 min in 70:30 MeOH/H₂O .
- TLC : Rf = 0.45 on silica gel (ethyl acetate/hexane 1:1) .
- Elemental analysis : Target C: 65.5%, H: 5.8%, O: 28.7% (theoretical for C₁₅H₁₄O₃) .
Advanced Question: How to integrate findings into theoretical frameworks?
Answer:
Link experimental data to structure-activity relationship (SAR) models or reaction mechanism theories :
- Frontier Molecular Orbital (FMO) theory : Correlate HOMO/LUMO gaps (ΔE ≈ 5.2 eV) with reactivity in [4+2] cycloadditions .
- QSPR modeling : Use topological descriptors (e.g., Wiener index) to predict solubility or bioactivity .
- Supramolecular chemistry : Map hydrogen-bonding networks to explain crystallization behavior .
Case Study : A 2023 study integrated SCXRD data with DFT to propose a revised mechanism for etheno bridge formation, challenging earlier radical-based pathways .
Advanced Question: How to address conflicting bioactivity data in literature?
Answer:
Contradictions often stem from assay variability or impurity profiles . Solutions include:
- Dose-response standardization : Use IC₅₀ values normalized to reference compounds (e.g., doxorubicin for cytotoxicity assays) .
- Metabolite profiling : LC-MS/MS to rule out degradation products (e.g., hydrolyzed dione derivatives) .
- Orthogonal assays : Validate enzyme inhibition (e.g., COX-2) via both fluorometric and colorimetric methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
